3-Propyloxolan-3-amine
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Overview
Description
3-Propyloxolan-3-amine, also known as 3-propyltetrahydro-3-furanamine, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a furan ring substituted with a propyl group and an amine group at the 3-position. It is a liquid at room temperature and is used in various chemical and industrial applications.
Scientific Research Applications
3-Propyloxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyloxolan-3-amine typically involves the reaction of a suitable furan derivative with a propylamine under controlled conditions. One common method is the reductive amination of 3-propyloxolanone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Propyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Mechanism of Action
The mechanism of action of 3-Propyloxolan-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
3-Aminopropyltrimethoxysilane: Employed in the modification of metal oxide nanoparticles.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Utilized in the synthesis of materials with enhanced dispersibility and antibacterial properties.
Uniqueness
3-Propyloxolan-3-amine is unique due to its specific structural features, such as the presence of both a furan ring and a propylamine group. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-propyloxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-7(8)4-5-9-6-7/h2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYAYIINGGLPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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